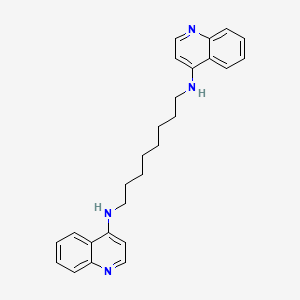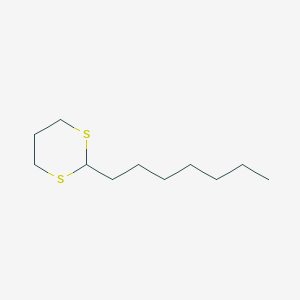
2-Heptyl-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptyl-1,3-dithiane is an organosulfur compound with the molecular formula C11H22S2. It belongs to the class of 1,3-dithianes, which are known for their versatility in organic synthesis. These compounds are characterized by a six-membered ring containing two sulfur atoms at positions 1 and 3. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: 2-Heptyl-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with heptanal in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring . Common catalysts used in this process include boron trifluoride etherate and zinc chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 2-Heptyl-1,3-dithiane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Boron trifluoride etherate, zinc chloride.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
科学的研究の応用
2-Heptyl-1,3-dithiane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Heptyl-1,3-dithiane in various applications involves its ability to form stable complexes with metal ions and its reactivity towards electrophiles. In corrosion inhibition, the compound forms a protective self-assembled monolayer on metal surfaces, preventing oxidation and degradation . In organic synthesis, the dithiane ring can be deprotonated to form a nucleophilic species that reacts with electrophiles to form new carbon-carbon bonds .
類似化合物との比較
1,3-Dithiane: A parent compound with similar reactivity and applications in organic synthesis.
2-Butyl-1,3-dithiane: Another alkyl-substituted dithiane with similar properties but different steric effects.
1,3-Dithiolane: A related compound with a five-membered ring containing two sulfur atoms.
Uniqueness: 2-Heptyl-1,3-dithiane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain dithianes. This can affect its solubility, reactivity, and ability to form self-assembled monolayers on metal surfaces .
特性
CAS番号 |
59092-72-7 |
|---|---|
分子式 |
C11H22S2 |
分子量 |
218.4 g/mol |
IUPAC名 |
2-heptyl-1,3-dithiane |
InChI |
InChI=1S/C11H22S2/c1-2-3-4-5-6-8-11-12-9-7-10-13-11/h11H,2-10H2,1H3 |
InChIキー |
OKFVZFKNCURYDV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1SCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


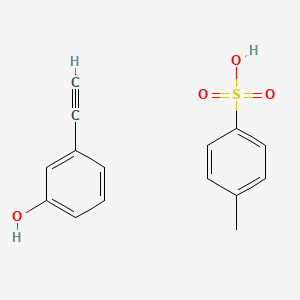
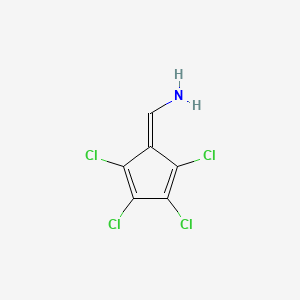
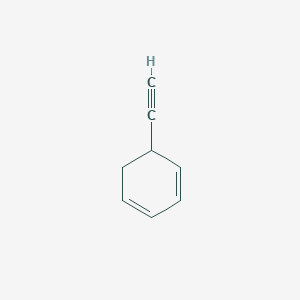
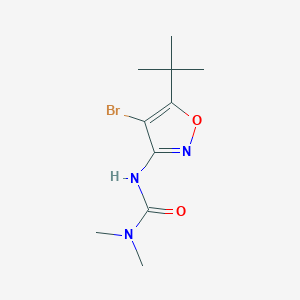
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)

![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
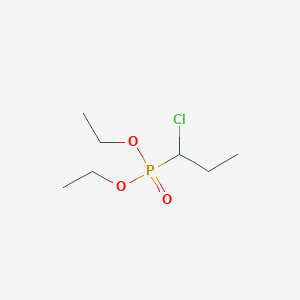
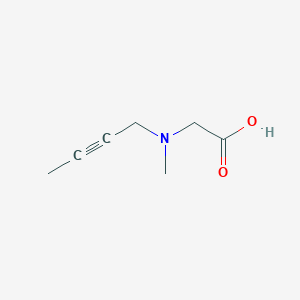

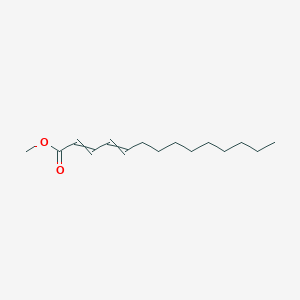
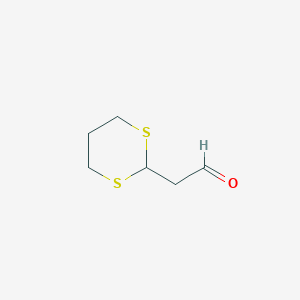
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
